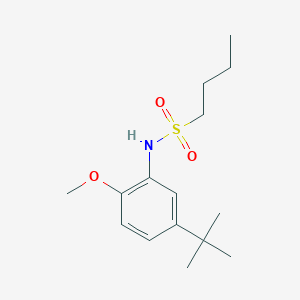

N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide

Übersicht

Beschreibung

Sulfonamides, including compounds like N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide, are a class of organic compounds that have broad applications across various fields of chemistry due to their unique chemical and physical properties. They are often used as building blocks in organic synthesis, highlighting their versatility in creating complex molecules.

Synthesis Analysis

The synthesis of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes and tert-butyl N-hydroxycarbamate involves sodium benzenesulfinate and formic acid in a methanol-water mixture, showcasing a method that could potentially be adapted for synthesizing N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide (Guinchard, Vallée, & Denis, 2005).

Molecular Structure Analysis

The molecular structure of closely related compounds, such as (R)-N-(3-Methoxyphenyl)-tert-butanesulfinamide, has been elucidated through crystallography, offering insights into the hydrogen bonding and one-dimensional chain formations parallel to the axis, which are critical in understanding the structural properties of sulfonamides (Sun et al., 2012).

Chemical Reactions and Properties

Tert-butylsulfonamide serves as an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins, which demonstrates the reactivity of sulfonamide derivatives in facilitating such chemical transformations. The ease of cleavage of the sulfonyl-nitrogen bond under mild acidic conditions for liberating amino groups highlights a key chemical property (Gontcharov, Liu, & Sharpless, 1999).

Wissenschaftliche Forschungsanwendungen

Asymmetric Synthesis and Chemical Transformations

Asymmetric Synthesis of Protected 1,2-Amino Alcohols : tert-Butanesulfinyl aldimines and ketimines, related to N-(5-tert-butyl-2-methoxyphenyl)-1-butanesulfonamide, serve as precursors in the synthesis of protected 1,2-amino alcohols. These compounds are synthesized with high yields and diastereoselectivities, showcasing the utility of sulfinamide derivatives in producing biologically and synthetically valuable intermediates (Tang, Volkman, & Ellman, 2001).

N-tert-Butanesulfinyl Imines in Amine Synthesis : N-tert-Butanesulfinyl imines, closely related to the compound of interest, are highlighted for their versatility in the asymmetric synthesis of amines. They are prepared from enantiomerically pure tert-butanesulfinamide and various aldehydes and ketones, facilitating the synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, as well as amino acids and alcohols. This methodology underscores the importance of sulfinamide derivatives in organic synthesis (Ellman, Owens, & Tang, 2002).

Catalytic Applications and Organic Transformations

Catalytic Aminohydroxylation and Aziridination : The use of tert-butylsulfonamide derivatives as nitrogen sources for catalytic aminohydroxylation and aziridination of olefins is noteworthy. This method resembles the behavior of Chloramine-T in these reactions, with the sulfonyl-nitrogen bond in the product being easily cleaved under mild acidic conditions, facilitating the liberation of the amino group and highlighting the compound's utility in synthetic organic chemistry (Gontcharov, Liu, & Sharpless, 1999).

Eigenschaften

IUPAC Name |

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25NO3S/c1-6-7-10-20(17,18)16-13-11-12(15(2,3)4)8-9-14(13)19-5/h8-9,11,16H,6-7,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKBBKGGOJXQPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)NC1=C(C=CC(=C1)C(C)(C)C)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-tert-butyl-2-methoxyphenyl)butane-1-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromophenyl)-2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B4626742.png)

![3-[({3-[(cyclopentylamino)carbonyl]-1-ethyl-1H-pyrazol-4-yl}amino)carbonyl]bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4626747.png)

![ethyl [2,2,2-trifluoro-1-[(2-phenylethyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B4626753.png)

![N-(2-sec-butyl-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-yl)-2-methylbenzamide](/img/structure/B4626756.png)

![1-(2,4-dimethylphenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4626763.png)

![N-[2-(8-quinolinyloxy)ethyl]-3,5-bis(trifluoromethyl)benzamide](/img/structure/B4626779.png)

![N-(4-{[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B4626791.png)

![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]cyclopropanecarboxamide](/img/structure/B4626793.png)

![5-(3-nitrophenyl)-N-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonothioyl}-2-furamide](/img/structure/B4626808.png)

![7-(1H-benzimidazol-1-yl)-2-methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidine](/img/structure/B4626814.png)

![N-(4-iodo-2-methylphenyl)-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B4626830.png)

![3-[(3,4-dimethoxybenzyl)amino]-1-adamantanol hydrochloride](/img/structure/B4626837.png)